2-Amino-3,4-difluorobenzaldehyde is a highly specialized, bi-functional fluorinated aromatic building block characterized by an ortho-amino aldehyde core and a distinct 3,4-difluoro substitution pattern [1]. With a molecular weight of 157.12 g/mol and a unique electronic profile, it serves as a premium precursor for the construction of complex heterocyclic scaffolds, particularly 7,8-difluoroquinolines and quinazolines [2]. In industrial procurement, this compound is prioritized over simpler anilines or non-fluorinated benzaldehydes because it provides a pre-functionalized, regiochemically exact starting point for Friedländer condensations and Schiff base formations, directly embedding critical metabolic stability and lipophilicity into downstream active pharmaceutical ingredients (APIs) and agrochemicals [1].
Substituting 2-amino-3,4-difluorobenzaldehyde with non-fluorinated 2-aminobenzaldehyde or mono-fluorinated analogs fundamentally alters the physicochemical properties and synthetic trajectory of the target molecule [1]. The adjacent placement of a formyl group, an amino group, and a 3-fluoro substituent creates a highly specific, sterically and electronically demanding environment that is prone to intermolecular condensation if not synthesized and handled correctly [2]. Generic batch-produced 2-amino-3-halobenzaldehydes often suffer from severe self-condensation and degradation, leading to poor purity profiles [2]. Furthermore, lacking the 3,4-difluoro motif deprives downstream drug candidates of a critical ~0.95 LogP increase, compromising membrane permeability and target binding affinity[1]. Consequently, buyers must procure this exact, high-purity difluorinated compound to ensure reproducible downstream yields and exact ADME property transfer.
The 3,4-difluoro substitution pattern imparts a measurable increase in lipophilicity compared to less fluorinated analogs, which is a critical parameter for downstream drug permeability[1]. 2-Amino-3,4-difluorobenzaldehyde exhibits a calculated LogP of 1.94, significantly higher than both the non-fluorinated baseline and mono-fluorinated alternatives[1]. This exact property is transferred to the resulting heterocyclic scaffolds, allowing medicinal chemists to predictably tune the hydrophobic character of the final API without adding bulky alkyl groups.
| Evidence Dimension | Calculated Lipophilicity (LogP) |
| Target Compound Data | LogP = 1.94 |
| Comparator Or Baseline | 2-aminobenzaldehyde (LogP ~0.99) and 2-amino-4-fluorobenzaldehyde (LogP ~1.5) |
| Quantified Difference | ~0.95 unit increase vs. non-fluorinated; ~0.44 unit increase vs. mono-fluorinated |
| Conditions | Computational physicochemical profiling (XLogP3) |
Procuring the 3,4-difluoro building block directly embeds enhanced membrane permeability and metabolic stability into downstream pharmaceutical candidates.
2-Amino-3-halogenobenzaldehydes possess an inherently unstable structure due to the adjacency of the formyl, amino, and halogen groups, making them highly susceptible to intermolecular condensation during generic batch synthesis [1]. However, when procured from optimized synthetic routes utilizing cyclic acetal protection and continuous flow ortho-lithiation, 2-amino-3,4-difluorobenzaldehyde can be isolated with exceptional efficiency [1]. This advanced manufacturing approach yields the target compound at 96.5% without the polymeric degradation products typical of standard batch conditions[1].
| Evidence Dimension | Synthesis Yield and Product Stability |
| Target Compound Data | 96.5% yield via protected flow-chemistry route |
| Comparator Or Baseline | Standard unprotected batch synthesis of 2-amino-3-halobenzaldehydes |
| Quantified Difference | Near-quantitative yield with negligible intermolecular condensation |
| Conditions | Acetal protection, directed ortho-lithiation, and azidation followed by reduction |
Buyers must prioritize high-purity lots produced via protected routes to avoid yield-destroying self-condensation impurities in their own downstream reactions.
For the synthesis of difluorinated quinoline derivatives, using 2-amino-3,4-difluorobenzaldehyde as a starting material provides a massive process advantage over basic aniline precursors [1]. While 3,4-difluoroaniline requires harsh, multi-step Skraup conditions with poor regiocontrol to form a quinoline core, 2-amino-3,4-difluorobenzaldehyde undergoes direct Friedländer condensation with active methylene compounds under mild acid or base catalysis [1]. This guarantees exclusive formation of the 7,8-difluoroquinoline architecture.
| Evidence Dimension | Synthetic Steps and Regiocontrol |
| Target Compound Data | 1-step Friedländer condensation with 100% regioselectivity for the 7,8-difluoro substitution |
| Comparator Or Baseline | 3,4-difluoroaniline |
| Quantified Difference | Eliminates multi-step ring-closing sequences and isomeric byproduct formation |
| Conditions | Reaction with active methylene compounds under mild catalysis |
Procuring this pre-functionalized ortho-amino aldehyde drastically reduces downstream manufacturing steps and purification costs for complex heterocyclic APIs.
Directly follows from its precursor suitability, providing the exact regiochemistry required for specific kinase inhibitors and antibacterial agents without multi-step aniline cyclizations [1].
Leverages the compound's high LogP (1.94) and reactive aldehyde handle to create highly hydrophobic, stable imine ligands for advanced coordination chemistry and transition metal catalysis [2].
Utilizes the metabolic blocking power of the 3,4-difluoro motif to enhance the environmental half-life and efficacy of novel crop protection compounds[1].